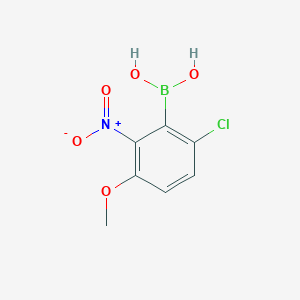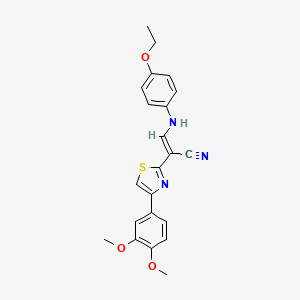
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Acrylonitrile Exposure and Health Impacts
Biological Monitoring and Health Risks
Studies on acrylonitrile exposure have focused on its potential health risks, particularly in occupational settings. For instance, monitoring acrylonitrile exposure through hemoglobin adducts and its relationship with genotypes that may alter internal dosing of toxic agents has been a research focus. These studies provide insights into the carcinogenic potential of acrylonitrile in humans and its metabolic processing, which could be relevant for understanding the metabolism and toxicology of structurally similar compounds (Fennell et al., 2000).
Metabolite Biomonitoring
Research on acrylonitrile also includes the development and application of biomonitoring techniques to detect metabolites indicative of exposure. This is crucial for assessing the exposure risks and the effectiveness of protective measures in industrial settings. For example, the identification and quantification of acrylonitrile metabolites in human urine offer methods for ongoing exposure assessment, providing a foundation for similar research on related chemicals (Welie et al., 2005).
Exposure Reduction Studies
Studies exploring the reduction in biomarkers of exposure to toxicants like acrylonitrile upon switching from traditional cigarette smoking to electronic cigarettes provide insights into harm reduction strategies. This research can inform the development of safer chemical alternatives and exposure mitigation approaches in various contexts (Goniewicz et al., 2017).
特性
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-4-28-18-8-6-17(7-9-18)24-13-16(12-23)22-25-19(14-29-22)15-5-10-20(26-2)21(11-15)27-3/h5-11,13-14,24H,4H2,1-3H3/b16-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEWJDIKKILLMT-DTQAZKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2380294.png)
![(Z)-8-(furan-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2380296.png)
![5,6-Dimethyl-3-[2-oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2380298.png)
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide](/img/structure/B2380299.png)
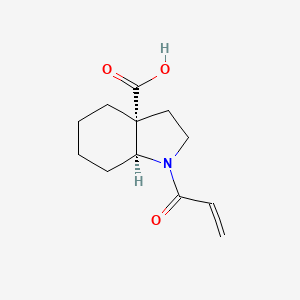
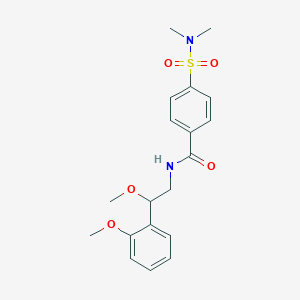
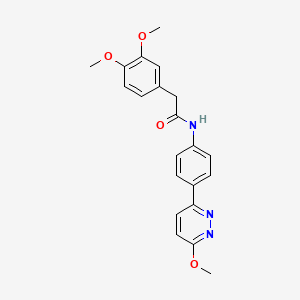
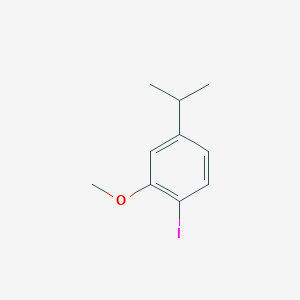
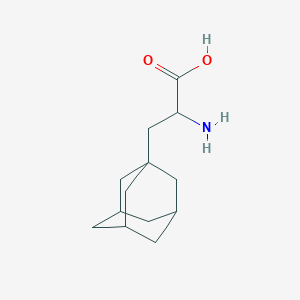

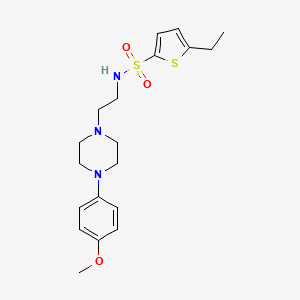
![4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine](/img/structure/B2380314.png)

